![molecular formula C10H8F3NO5 B11819648 [2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate](/img/structure/B11819648.png)
[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of amino, hydroxy, and trifluoroacetate groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate typically involves the reaction of 2-amino-2-(3,5-dihydroxyphenyl)acetic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2-amino-2-(3,5-dihydroxyphenyl)acetic acid and trifluoroacetic anhydride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: The reaction is typically conducted at room temperature.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Analytical Chemistry: Used as a reagent in the detection and quantification of specific functional groups.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Biochemical Research: Studied for its interactions with proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Pharmacology: Studied for its effects on cellular pathways and molecular targets.
Industry:
Material Science: Used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Agriculture: Potential use as a growth regulator or pesticide due to its bioactive properties.
Mechanism of Action
The mechanism of action of [2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular pathways. The presence of trifluoroacetate enhances its binding affinity and stability, making it a potent inhibitor.
Comparison with Similar Compounds
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid: Lacks the trifluoroacetate group, resulting in different reactivity and applications.
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid: Similar structure but different positioning of hydroxy groups, leading to variations in chemical behavior.
2-Amino-2-(3,5-dihydroxyphenyl)acetyl chloride: Contains a reactive acyl chloride group, making it useful in acylation reactions.
Uniqueness: The presence of the trifluoroacetate group in [2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate imparts unique properties, such as increased stability and reactivity. This makes it particularly valuable in applications requiring high specificity and potency.
Properties
Molecular Formula |
C10H8F3NO5 |
|---|---|
Molecular Weight |
279.17 g/mol |
IUPAC Name |
[2-amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H8F3NO5/c11-10(12,13)9(18)19-8(17)7(14)4-1-5(15)3-6(16)2-4/h1-3,7,15-16H,14H2 |
InChI Key |
PDIHYSNHMHDJDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)OC(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


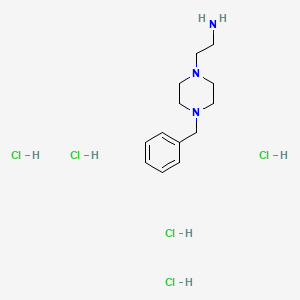

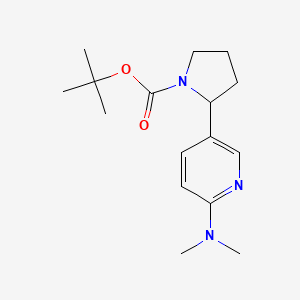
![1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one](/img/structure/B11819577.png)

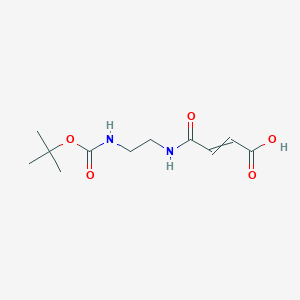
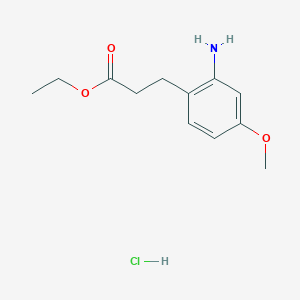
![6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine](/img/structure/B11819596.png)
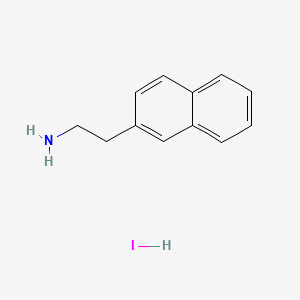

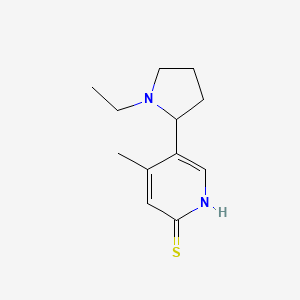


![Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B11819638.png)
